molecular formula C10H12N2O3 B13511165 Methyl 3-(4-aminoanilino)-3-oxopropanoate CAS No. 325168-04-5

Methyl 3-(4-aminoanilino)-3-oxopropanoate

Cat. No.: B13511165
CAS No.: 325168-04-5
M. Wt: 208.21 g/mol
InChI Key: AMBNNUHYEFBYNF-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminoanilino)-3-oxopropanoate is an organic compound with a complex structure that includes an amino group, an anilino group, and an oxopropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminoanilino)-3-oxopropanoate typically involves the reaction of methyl propionate with aniline and paraformaldehyde. This reaction is often catalyzed by polythiophene encapsulated gold-iron oxide nanoparticles in the presence of water as a solvent under irradiation of a tungsten filament bulb . Another method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate using a catalytic amount of polyethylene glycol-supported sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of eco-friendly and reusable catalysts is emphasized to meet the growing demand for greener chemical processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminoanilino)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated anilino derivatives.

Scientific Research Applications

Methyl 3-(4-aminoanilino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminoanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds with biological macromolecules, influencing their function. The oxopropanoate group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-nitroanilino)-3-oxopropanoate
  • Methyl 3-(4-hydroxyanilino)-3-oxopropanoate
  • Methyl 3-(4-chloroanilino)-3-oxopropanoate

Uniqueness

Methyl 3-(4-aminoanilino)-3-oxopropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its nitro, hydroxy, and chloro analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

325168-04-5

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-(4-aminoanilino)-3-oxopropanoate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3,(H,12,13)

InChI Key

AMBNNUHYEFBYNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

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